Dimethoxy(dimethyl)ammonium chloride

Description

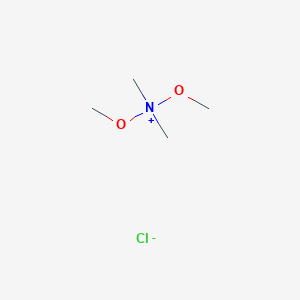

Dimethoxy(dimethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to two methyl groups, two methoxy groups, and a chloride counterion. Such compounds are typically employed in industrial and biomedical applications due to their surfactant, antimicrobial, and polymer-stabilizing properties.

Quaternary ammonium salts with methoxy groups are less commonly documented compared to alkyl or benzyl derivatives. However, methoxy modifications may enhance solubility or reduce toxicity, as seen in related compounds like poly(2,5-dimethoxy aniline) (PDMA), which leverages methoxy groups for improved electrochemical stability.

Properties

CAS No. |

94951-02-7 |

|---|---|

Molecular Formula |

C4H12ClNO2 |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

dimethoxy(dimethyl)azanium;chloride |

InChI |

InChI=1S/C4H12NO2.ClH/c1-5(2,6-3)7-4;/h1-4H3;1H/q+1;/p-1 |

InChI Key |

RAJWPCGTPQFHQG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(OC)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(dimethyl)ammonium chloride can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

[ \text{(CH3)2NH} + \text{CH2O} + \text{HCl} \rightarrow \text{(CH3)2NCH2OH} \cdot \text{HCl} ]

In this reaction, dimethylamine reacts with formaldehyde to form dimethylaminomethanol, which is then protonated by hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of pressure-resistant closed reaction vessels helps prevent the escape of dimethylamine and ensures complete participation in the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(dimethyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted ammonium compounds. For example, oxidation of this compound can yield dimethoxy(dimethyl)amine oxide .

Scientific Research Applications

Dimethoxy(dimethyl)ammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of dimethoxy(dimethyl)ammonium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can disrupt cellular processes and lead to cell death in microorganisms .

Comparison with Similar Compounds

Table 1: Structural and Application Comparison of Quaternary Ammonium Chlorides

Antimicrobial Efficacy

- ADBAC and DDAC : Used in disinfectant formulations (e.g., QAC3d in ), showing efficacy against Candida auris and MRSA. DDAC-containing formulations require ≥10-minute contact time for log reduction.

- This compound: Potential antimicrobial activity inferred from structural similarity to ADBAC, but methoxy groups may alter membrane interaction kinetics.

Polymer and Material Science

- DMDAAC : Forms cationic polymers (PDMDAAC) for wastewater treatment and paper retention.

- CTAC: Stabilizes gold nanoparticles in mercapto-functionalized silica monoliths.

- Methoxy-modified QACs: PDMA (poly(2,5-dimethoxy aniline)) demonstrates enhanced conductivity and stability compared to non-methoxy analogs.

Toxicity and Environmental Impact

- ADBAC and DDAC : Linked to reproductive toxicity in CD® rats, with reduced litter sizes and developmental delays at ≥10 mg/kg/day.

- DMDAAC : Low environmental persistence due to high water solubility and biodegradability.

- Dimethyldioctadecylammonium chloride : Persistent in ecosystems due to long alkyl chains; regulated under EU REACH for bioaccumulation risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.